molecular formula C30H26FN3O6 B2363883 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1189861-40-2

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2363883
CAS No.: 1189861-40-2
M. Wt: 543.551
InChI Key: FPFMTWNJOCFZCZ-UHFFFAOYSA-N
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Description

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H26FN3O6 and its molecular weight is 543.551. The purity is usually 95%.
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Biological Activity

The compound 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide , with CAS number 1189861-40-2, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H26FN3O6C_{30}H_{26}FN_{3}O_{6}, with a molecular weight of approximately 543.5 g/mol. The structure features a quinazoline core substituted with a furan moiety and a fluorobenzyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC30H26FN3O6
Molecular Weight543.5 g/mol
CAS Number1189861-40-2

Mechanisms of Biological Activity

Research indicates that compounds similar to this quinazoline derivative often exhibit diverse biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been reported to inhibit cancer cell proliferation by targeting various signaling pathways involved in cell cycle regulation and apoptosis. The presence of the dimethoxy group may enhance its interaction with specific receptors or enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have shown that related compounds can exhibit selective COX-II inhibition, leading to reduced inflammatory responses.
  • Neuroprotective Properties : Some studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Anticancer Studies : A study published in ACS Omega demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) . This suggests that the compound could be further evaluated for its anticancer potential.
  • Inflammation Models : In an experimental model assessing COX inhibition, a related compound showed an IC50 value of 0.52 µM against COX-II with a selectivity index greater than 10 . This indicates that modifications in the structure can lead to enhanced anti-inflammatory properties.

Properties

IUPAC Name

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN3O6/c1-38-26-14-23-25(15-27(26)39-2)33(18-21-6-3-4-8-24(21)31)30(37)34(29(23)36)17-19-9-11-20(12-10-19)28(35)32-16-22-7-5-13-40-22/h3-15H,16-18H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMTWNJOCFZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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